Drospirenone Acid Potassium Salt
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Overview
Description
Drospirenone Acid Potassium Salt is a synthetic compound derived from drospirenone, a progestin used in oral contraceptives and hormone replacement therapy. This compound is known for its unique pharmacological properties, including antimineralocorticoid and antiandrogenic activities .
Mechanism of Action
Target of Action
Drospirenone is a synthetic progestin that primarily targets the progesterone receptor (PR) and mineralocorticoid receptor (MR) . It also interacts with the androgen receptor (AR) , albeit with lower affinity . These receptors play crucial roles in various physiological processes, including reproductive health, fluid balance, and androgenic effects .
Mode of Action
Drospirenone acts as an agonist of the PR and an antagonist of the MR and AR . As a progestogen, it binds to the PR, mimicking the action of natural progesterone . Its antimineralocorticoid activity opposes the action of aldosterone, a hormone that promotes salt and water retention . Its antiandrogenic activity helps to counteract the effects of androgens .
Biochemical Pathways
Drospirenone affects several biochemical pathways. For instance, it has been found to alter the plasminogen activator system in endometrial endothelial cells . This system is involved in hemostasis and matrix turnover, crucial for lysing blood clots .
Pharmacokinetics
Drospirenone exhibits a bioavailability of 66–85% . It is primarily metabolized in the liver, mostly via CYP450-independent pathways (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 . The two major inactive metabolites identified are the acid form of drospirenone (known as M11) and the 4,5-dihydro-drospirenone-3-sulfate (M14) . It is excreted in both urine and feces .
Result of Action
The action of drospirenone results in various molecular and cellular effects. Its contraceptive effects are primarily due to the suppression of ovulation . Additionally, its antimineralocorticoid activity opposes estrogen-induced salt and water retention, which can maintain or slightly reduce body weight . Its antiandrogenic activity can help control acne and premenstrual dysphoric disorder (PMDD) .
Action Environment
The action of drospirenone can be influenced by various environmental factors. For instance, it may interact with potassium-sparing medications such as ACE inhibitors, angiotensin II receptor antagonists, potassium-sparing diuretics, potassium supplements, heparin, antimineralocorticoids, and nonsteroidal anti-inflammatory drugs to further increase potassium levels . Therefore, the efficacy and stability of drospirenone can be affected by the presence of these medications in the body .
Biochemical Analysis
Biochemical Properties
Drospirenone Acid Potassium Salt, as a derivative of Drospirenone, may share similar biochemical properties. Drospirenone is known to interact with various enzymes, proteins, and other biomolecules. It is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It also has additional antimineralocorticoid and antiandrogenic activity .
Cellular Effects
This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Drospirenone, for instance, provides contraception primarily by suppressing ovulation . It also has the potential to control acne and premenstrual dysphoric disorder (PMDD) when used with estrogens .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an analog of spironolactone, it may affect the levels of serum sodium and potassium .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Drospirenone is metabolized in the liver, mostly via CYP450-independent processes (reduction, sulfation, and cleavage of the lactone ring), with some contribution from CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drospirenone Acid Potassium Salt involves multiple steps. Initially, drospirenone is synthesized through a series of chemical reactions, including the conversion of intermediate compounds using aqueous bases and acids . The final step involves the formation of the potassium salt by reacting drospirenone acid with potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: Involves the conversion of drospirenone to its oxidized forms using oxidizing agents.
Reduction: Reduction reactions can convert drospirenone back to its reduced forms.
Substitution: Involves the replacement of functional groups in the molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of drospirenone, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Drospirenone Acid Potassium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of contraceptive pills and hormone replacement therapies.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Spironolactone: Another antimineralocorticoid with similar properties but different chemical structure.
Medroxyprogesterone Acetate: A progestin with different pharmacological properties.
Norethindrone: Another progestin used in contraceptives with different side effect profiles.
Uniqueness
Drospirenone Acid Potassium Salt is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. This combination makes it particularly effective in treating conditions like hypertension, acne, and hormone-related disorders .
Properties
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWUTVLXZIZND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)O)O)C.[K] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32KO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675876 |
Source
|
Record name | PUBCHEM_46781436 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90704-90-8 |
Source
|
Record name | PUBCHEM_46781436 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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